molecular formula C9H11NO B1580419 1-(6-Methyl-2-pyridinyl)acetone CAS No. 65702-08-1

1-(6-Methyl-2-pyridinyl)acetone

Cat. No. B1580419
CAS RN: 65702-08-1
M. Wt: 149.19 g/mol
InChI Key: ZGJVNUQJPHXFMN-UHFFFAOYSA-N
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Description

“1-(6-Methyl-2-pyridinyl)acetone” is a chemical compound with the molecular formula C9H11NO and a molecular weight of 149.19 g/mol . It is also known by its CAS number 65702-08-1.


Molecular Structure Analysis

The molecular structure of “1-(6-Methyl-2-pyridinyl)acetone” consists of a pyridine ring with a methyl group at the 6th position and an acetone group attached to it . The SMILES string representation of the molecule is O=C(C)CC1=CC=CC(C)=N1 .

Scientific Research Applications

Neuroscience and Drug Abuse

Research highlights the neurotoxic properties of substances related to 1-(6-Methyl-2-pyridinyl)acetone. For instance, a study reported parkinsonism in individuals after the use of an illicit drug intravenously, primarily consisting of 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP) with traces of other compounds, suggesting the selective damage to the substantia nigra by such chemicals (Langston et al., 1983).

Toxicology and Occupational Health

The toxicological aspects of compounds structurally related to 1-(6-Methyl-2-pyridinyl)acetone, like acetone and methyl ethyl ketone, have been studied. Investigations include the neurobehavioral performance changes and biochemical indicators during short-duration exposures to these substances, emphasizing their neurotoxic properties. Such studies provide insights into the safe handling and exposure limits for industrial and occupational health (Dick et al., 1988).

Breath Analysis and Metabolism Monitoring

A prototype portable breath acetone analyzer, designed to measure acetone as a metabolic product of fat breakdown, showcases the application of related compounds in monitoring health and diet. This technology, which factors in the presence of similar compounds like ethanol and hydrogen, underlines the relevance of 1-(6-Methyl-2-pyridinyl)acetone and its derivatives in non-invasive health monitoring techniques (Toyooka, Hiyama, & Yamada, 2013).

Environmental Health and Exposure

Studies focusing on the environmental exposure to pesticides and insecticides, involving analysis of metabolites related to compounds like 1-(6-Methyl-2-pyridinyl)acetone in children, highlight the importance of understanding the extent and effects of such exposure. This information is crucial for developing public health policies and understanding the developmental neurotoxicity associated with these substances (Babina et al., 2012).

Safety And Hazards

The safety data sheet for a similar compound, acetone, indicates that it is highly flammable and causes serious eye irritation. It may also cause drowsiness or dizziness and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

1-(6-methylpyridin-2-yl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-7-4-3-5-9(10-7)6-8(2)11/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGJVNUQJPHXFMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50341273
Record name 1-(6-Methyl-2-pyridinyl)acetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Methyl-2-pyridinyl)acetone

CAS RN

65702-08-1
Record name 1-(6-Methyl-2-pyridinyl)acetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 65702-08-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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